molecular formula C12H13NO3 B7817357 4-(3,4-Dimethoxyphenyl)-4-oxobutanenitrile

4-(3,4-Dimethoxyphenyl)-4-oxobutanenitrile

Cat. No.: B7817357
M. Wt: 219.24 g/mol
InChI Key: VXADXTFGDCLVIC-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-4-oxobutanenitrile is a chemical compound characterized by its molecular structure, which includes a phenyl ring substituted with two methoxy groups and a nitrile group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanenitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and acrylonitrile as the primary starting materials.

  • Condensation Reaction: The condensation of 3,4-dimethoxybenzaldehyde with acrylonitrile under basic conditions (e.g., using sodium hydroxide) forms an intermediate compound.

  • Oxidation: The intermediate compound undergoes oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in different functional groups.

  • Substitution: Substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride or other reducing agents.

  • Substitution: Various electrophiles and nucleophiles under specific reaction conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or other oxidized derivatives.

  • Reduction Products: Amines or other reduced derivatives.

  • Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-4-oxobutanenitrile has several scientific research applications, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethoxyphenyl)-4-oxobutanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile

  • 4-(3,4-Dimethoxyphenyl)butyric acid

  • 3,4-Dimethoxyphenethylamine

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-11-6-5-9(8-12(11)16-2)10(14)4-3-7-13/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXADXTFGDCLVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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